molecular formula C13H13N3O6 B2601186 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide CAS No. 329903-05-1

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B2601186
CAS No.: 329903-05-1
M. Wt: 307.262
InChI Key: DBUZBPMERNSWAY-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide is a synthetic organic compound It is characterized by its unique structure, which includes a pyrrolidinone ring, a nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.

    Introduction of the Nitrophenyl Group:

    Coupling of the Pyrrolidinone and Nitrophenyl Moieties: This is typically done using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxyphenyl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-(2,5-dioxopyrrolidin-1-yl)-N-(4-nitrophenyl)acetamide: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

Uniqueness

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the presence of both the methoxy and nitro groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in certain applications, such as increased potency or selectivity in biological assays.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6/c1-22-8-2-3-9(10(6-8)16(20)21)14-11(17)7-15-12(18)4-5-13(15)19/h2-3,6H,4-5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUZBPMERNSWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)CCC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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